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Compound of Interest

Compound Name: 3-lodo-8-nitroquinoline

Cat. No.: B1314853

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 8-
nitroquinoline and its derivatives. Due to the limited availability of public crystallographic data
for 3-iodo-8-nitroquinoline, this guide leverages data from closely related structures, namely
8-nitroquinoline and a series of 2-styryl-8-nitroquinoline derivatives, to infer and compare
structural properties. This document is intended to serve as a valuable resource for
understanding the solid-state structures of this class of compounds, which is crucial for rational
drug design and materials science.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for 8-nitroquinoline and
selected 2-styryl-8-nitroquinoline derivatives. These compounds provide a basis for
understanding the influence of substituents on the crystal packing and molecular geometry of
the 8-nitroquinoline core.

Table 1: Crystal Data and Structure Refinement for 8-Nitroquinoline[1][2]
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Parameter 8-Nitroquinoline
Empirical Formula CoHeN202
Formula Weight 174.16
Crystal System Monoclinic
Space Group P2i/c

a (A) 7.2421(11)
b (A) 16.688(3)
c (A 7.2089(11)
B () 114.086(4)
Volume (A3) 795.4(2)

z 4
Temperature (K) 296
Wavelength (A) 0.71073
R-factor (%) 4.5

Table 2: Comparative Crystal Data for 2-Styryl-8-nitroquinoline Derivatives
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Parameter

(E)-2-(4-
methylstyryl)-8-
nitroquinoline

(E)-2-(4-
methoxystyryl)-8-
nitroquinoline

(E)-2-(4-
bromostyryl)-8-
nitroquinoline

Empirical Formula C1sH14N202 C1sH14N203 C17H11BrNz20:2
Formula Weight 290.32 306.32 355.20
Crystal System Monoclinic Orthorhombic Monoclinic
Space Group P2i/c Pbca P2i/c

a (A) 10.379(3) 7.935(2) 10.457(3)

b (A) 12.021(4) 16.096(5) 12.089(4)

c (A 11.834(4) 22.843(7) 11.693(4)
B(°) 101.998(12) 90 100.978(12)
Volume (A3) 1445.9(8) 2915.0(14) 1452.9(8)

A 4 8 4
Temperature (K) 293(2) 293(2) 293(2)
Wavelength (A) 0.71073 0.71073 0.71073
R-factor (%) 5.3 6.1 4.8

Experimental Protocols

The synthesis and crystallization of 8-nitroquinoline derivatives generally involve multi-step

chemical reactions followed by a carefully controlled crystallization process. The protocols

outlined below are generalized representations based on available literature.

General Synthesis of 8-Nitroquinoline Derivatives

The synthesis of the 8-nitroquinoline core can be achieved through various methods, with the

Skraup synthesis being a classic example. This involves the reaction of a substituted o-

nitroaniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of substituted

derivatives, further functionalization of the quinoline ring is performed. For instance, the
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synthesis of 2-styryl-8-nitroquinolines can be achieved via the condensation of 2-methyl-8-
nitroquinoline with the corresponding benzaldehyde in the presence of a catalyst.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a
saturated solution of the compound in an appropriate solvent. Common solvents for quinoline
derivatives include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent and
the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a
suitable X-ray source (e.g., Mo Ka radiation). The collected diffraction data is then processed to
determine the unit cell parameters and space group. The crystal structure is subsequently
solved using direct methods or Patterson methods and refined using full-matrix least-squares
techniques.

Visualizations

The following diagrams illustrate a typical experimental workflow for X-ray crystallography and
a logical comparison of the structural features of the analyzed quinoline derivatives.
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A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline
derivatives.

8-Nitroquinoline Core
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Logical comparison of substituent effects on the crystal packing of 8-nitroquinoline derivatives.

Discussion and Comparative Analysis

The crystal structure of 8-nitroquinoline reveals a nearly planar molecule.[1] The planarity of the
quinoline ring system facilitates efficient crystal packing, which is primarily governed by 1-1t
stacking interactions between adjacent molecules.

In contrast, the 2-styryl-8-nitroquinoline derivatives exhibit more complex intermolecular
interactions. The presence of the bulky styryl group at the 2-position influences the overall
molecular conformation and the crystal packing. While 1t-1t stacking interactions are still
significant, C-H...1t interactions between the styryl protons and the quinoline ring system of
neighboring molecules also play a crucial role in stabilizing the crystal lattice. The specific
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nature of the substituent on the styryl's phenyl ring (e.g., methyl, methoxy, bromo) further
modulates these interactions, leading to variations in the crystal systems and space groups
observed for these derivatives.

While the crystal structure of 3-iodo-8-nitroquinoline is not available in the public domain, we
can predict some of its structural features based on the known structures of other halogenated
quinolines. The introduction of a large and polarizable iodine atom at the 3-position is expected
to have a significant impact on the crystal packing. Halogen bonding, a non-covalent interaction
involving the electrophilic region of the halogen atom, is likely to be a dominant feature in the
crystal structure of 3-iodo-8-nitroquinoline. These halogen bonds could occur between the
iodine atom and the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group
of adjacent molecules. The steric bulk of the iodine atom may also influence the planarity of the
quinoline ring and lead to different packing motifs compared to the unsubstituted 8-
nitroquinoline.

Alternative Structural Analysis Techniques

When single crystals suitable for X-ray diffraction cannot be obtained, other techniques can
provide valuable structural information:

» Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the crystallinity of a
bulk sample and can aid in phase identification.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide
information about the local environment of atoms in the crystal lattice.

o Computational Modeling: Density Functional Theory (DFT) and other computational methods
can be used to predict the stable conformations and crystal structures of molecules.

Conclusion

The X-ray crystallographic analysis of 8-nitroquinoline and its derivatives provides valuable
insights into the influence of substituents on their solid-state structures. While the crystal
structure of 3-iodo-8-nitroquinoline remains to be determined, a comparative analysis of
related compounds suggests that halogen bonding and steric effects will play a crucial role in
its crystal packing. The data and experimental protocols presented in this guide are intended to
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aid researchers in the design, synthesis, and structural characterization of this important class
of compounds for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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